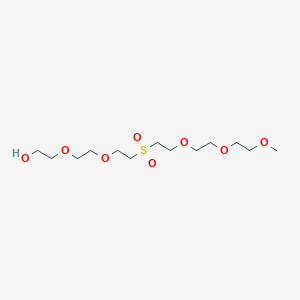
m-PEG3-Sulfone-PEG2-OH
Overview
Description
M-PEG3-Sulfone-PEG2-OH is a PEG linker containing sulfone and hydroxyl moieties . The sulfone can react with thiol groups of proteins, and the hydroxyl group can react to further derivatize the compound . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of m-PEG3-Sulfone-PEG2-OH is C13H28O8S . Its exact mass is 344.15, and its molecular weight is 344.42 g/mol .Chemical Reactions Analysis
The sulfone group in m-PEG3-Sulfone-PEG2-OH can react with thiol groups of proteins . The hydroxyl group can react to further derivatize the compound .Scientific Research Applications
Protein Modification
The sulfone group in m-PEG3-Sulfone-PEG2-OH can react with thiol groups of proteins . This makes it useful in protein modification, where it can be used to attach other molecules to proteins for various research purposes.
Compound Derivatization
The hydroxyl group in m-PEG3-Sulfone-PEG2-OH can react to further derivatize the compound . This allows for the creation of a wide range of derivative compounds, which can be used in various scientific research applications.
Increasing Water Solubility
The hydrophilic PEG linker in m-PEG3-Sulfone-PEG2-OH increases the water solubility of the compound in aqueous media . This can be particularly useful in research applications where water solubility is a key factor.
Controlled Release of Biomolecules
m-PEG3-Sulfone-PEG2-OH can be used in the creation of PEG hydrogels . These hydrogels are widely used in a variety of biomedical applications, including matrices for controlled release of biomolecules .
Scaffolds for Regenerative Medicine
PEG hydrogels, which can be made using m-PEG3-Sulfone-PEG2-OH, are also used as scaffolds for regenerative medicine . They provide a supportive structure for cells to grow and regenerate tissue.
Drug Delivery Systems
The ability of m-PEG3-Sulfone-PEG2-OH to form hydrogels that can control the release of biomolecules makes it useful in the creation of drug delivery systems . These systems can deliver drugs to specific areas of the body in a controlled manner.
Mechanism of Action
Target of Action
The primary target of m-PEG3-Sulfone-PEG2-OH are proteins with thiol groups . The sulfone moiety in the compound can react with these thiol groups .
Mode of Action
m-PEG3-Sulfone-PEG2-OH is a PEG linker containing sulfone and hydroxyl moieties . The sulfone moiety in the compound reacts with thiol groups of proteins . This reaction allows the compound to bind to its target proteins. The hydroxyl group in the compound can further react to derivatize the compound .
Biochemical Pathways
Given that the compound can react with thiol groups of proteins , it can potentially influence any biochemical pathway involving proteins with thiol groups.
Pharmacokinetics
The hydrophilic peg linker in the compound increases its water solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
By reacting with thiol groups of proteins , the compound could potentially alter the function of these proteins, leading to various molecular and cellular effects.
Action Environment
Given that the compound’s water solubility is increased by the hydrophilic peg linker , it can be inferred that the compound’s action, efficacy, and stability might be influenced by the hydration level of its environment.
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8S/c1-17-4-5-19-7-9-21-11-13-22(15,16)12-10-20-8-6-18-3-2-14/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBPUKMOHCOZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206284 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG3-Sulfone-PEG2-OH | |
CAS RN |
1919045-00-3 | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,12,15,18-Pentaoxa-9-thianonadecan-1-ol, 9,9-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



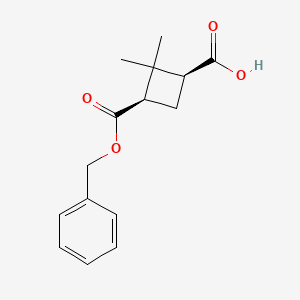


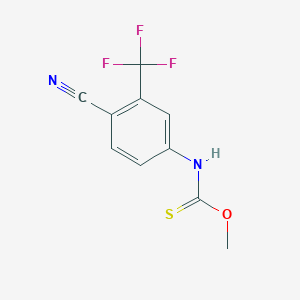

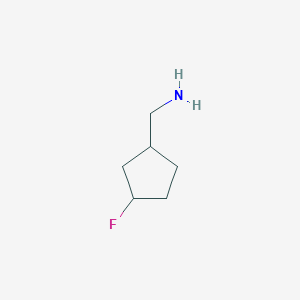
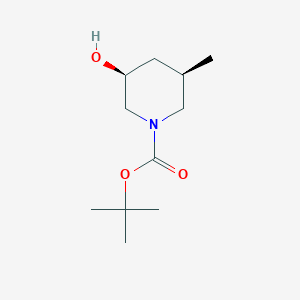
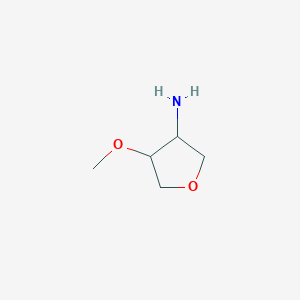
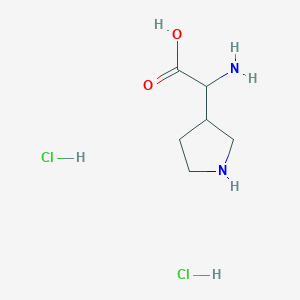
![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)
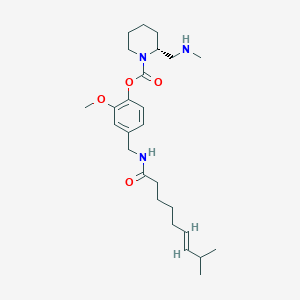

![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)